(1-Bromopropan-2-yl)cyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromopropan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNNMAMPZBDYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromopropan 2 Yl Cyclohexane and Its Stereoisomers
Direct Bromination Approaches and Regioselectivity
Direct bromination of an alkane substrate like propylcyclohexane typically proceeds via a free-radical chain reaction, initiated by light or heat. ma.eduucsb.edu This method, however, often leads to a mixture of products due to the comparable reactivity of different C-H bonds within the molecule.
The regioselectivity of free-radical bromination is governed by the stability of the radical intermediate formed during the reaction. pearson.com Tertiary radicals are the most stable, followed by secondary, and then primary radicals. ma.edu In the case of propylcyclohexane, abstraction of a hydrogen atom can occur at several positions, leading to a variety of radical intermediates and, consequently, a mixture of brominated products.
For instance, bromination of a similar hydrocarbon, propane (B168953), yields both 1-bromopropane and 2-bromopropane (B125204). ucsb.edu When the reaction is carried out with molecular bromine and light, the major product is the one derived from the more stable secondary radical, resulting in 2-bromopropane. youtube.com Conversely, using HBr in the presence of peroxides leads to the formation of the less substituted primary alkyl bromide as the major product. youtube.com
The reaction of bromine with cyclohexane (B81311) under UV light is a known method to produce bromocyclohexane. youtube.com This reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. ma.edu
A summary of potential products from the direct bromination of propylcyclohexane is presented in the table below.
| Starting Material | Reagents | Potential Products | Major Product (Predicted) |
| Propylcyclohexane | Br2, hv | (1-Bromopropan-2-yl)cyclohexane, (2-Bromopropyl)cyclohexane, etc. | (1-Bromopropyl)cyclohexane (tertiary C-H) |
Precursor Functionalization and Transformation Routes
Hydrobromination of Unsaturated Cyclohexyl Alkenes
A more controlled approach to the synthesis of this compound involves the hydrobromination of an unsaturated precursor, such as (prop-1-en-2-yl)cyclohexane or allylcyclohexane. The addition of hydrogen bromide (HBr) across the double bond of an alkene can proceed via two different mechanisms, leading to different regioisomers.
Markovnikov Addition : In the absence of peroxides, the addition of HBr to an unsymmetrical alkene follows Markovnikov's rule. masterorganicchemistry.com This rule states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, while the bromine atom adds to the more substituted carbon atom. This process proceeds through a carbocation intermediate, and the regioselectivity is determined by the stability of this intermediate.
Anti-Markovnikov Addition : In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, resulting in anti-Markovnikov addition. chemistrysteps.com In this case, the bromine atom adds to the less substituted carbon atom of the double bond. curlyarrows.com This "peroxide effect" is specific to HBr. curlyarrows.com
The table below illustrates the expected products from the hydrobromination of a relevant cyclohexyl alkene.
| Alkene Precursor | Reagents | Expected Major Product | Mechanism |
| (Prop-1-en-2-yl)cyclohexane | HBr | (2-Bromopropan-2-yl)cyclohexane | Markovnikov Addition |
| Allylcyclohexane | HBr, ROOR | This compound | Anti-Markovnikov Addition |
Derivatization from Alcohols and Ethers
This compound can also be synthesized from corresponding alcohols or ethers.
From Alcohols: The conversion of a secondary alcohol, such as 1-cyclohexylpropan-2-ol, to the corresponding alkyl bromide is a common transformation in organic synthesis. nih.gov Reagents like phosphorus tribromide (PBr₃) are frequently used for this purpose. chemistrysteps.comcommonorganicchemistry.com The reaction of a primary or secondary alcohol with PBr₃ typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral center. chemistrysteps.combyjus.com This method is often preferred over using hydrobromic acid as it tends to minimize carbocation rearrangements. byjus.commanac-inc.co.jp
From Ethers: Ethers can be cleaved by strong acids like HBr or HI to yield alkyl halides. transformationtutoring.comlibretexts.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. chemistrysteps.comopenstax.org For ethers with primary and secondary alkyl groups, the cleavage generally occurs via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered carbon atom. libretexts.org
The following table summarizes these derivatization routes.
| Precursor | Reagent | Product | Key Considerations |
| 1-Cyclohexylpropan-2-ol | PBr₃ | This compound | Sₙ2 mechanism, inversion of stereochemistry chemistrysteps.combyjus.com |
| 1-Cyclohexyl-2-methoxypropane | HBr | This compound and Methanol | Sₙ2 attack at the less hindered methyl group is also possible. |
Stereoselective Synthesis of Enantiomers and Diastereomers
The synthesis of specific stereoisomers of this compound requires stereoselective methods.
Chiral Pool Approaches in Related Systems
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgddugu.ac.in This strategy is effective when the target molecule shares a similar chiral framework with the starting material. wikipedia.org For the synthesis of a specific enantiomer of this compound, one could envision starting from a chiral precursor derived from natural sources like terpenes or amino acids. wikipedia.org This approach is particularly useful when a new chiral center is created, for instance, in an Sₙ2 reaction. ddugu.ac.in
Asymmetric Synthesis Methodologies for Chiral Alkyl Halides
Asymmetric synthesis aims to create a chiral molecule from an achiral precursor, resulting in an unequal amount of stereoisomers. uwindsor.ca This can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. ddugu.ac.inyork.ac.uk
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. york.ac.ukdu.ac.in After the desired transformation, the auxiliary is removed.
Asymmetric Catalysis: In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.
For the synthesis of chiral secondary alkyl bromides, stereoconvergent cross-coupling reactions of racemic α-bromonitriles have been reported, which could be a potential, though complex, route. nih.gov
The table below outlines the general principles of these stereoselective approaches.
| Method | Description | Application to this compound |
| Chiral Pool Synthesis | Utilizes enantiopure starting materials from natural sources. wikipedia.orgddugu.ac.in | Starting with a chiral cyclohexyl-containing natural product. |
| Chiral Auxiliaries | A temporary chiral group directs the stereochemistry of a reaction. york.ac.ukdu.ac.in | Attaching a chiral auxiliary to a precursor to control the formation of the stereocenters. |
| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Catalytic asymmetric bromination or a related transformation on a suitable precursor. |
Resolution Techniques for Racemic Mixtures
The synthesis of this compound often results in a racemic mixture of its stereoisomers. The separation of these enantiomers is crucial for various applications, particularly in pharmaceutical and stereoselective synthesis where the biological activity or reactivity of a molecule is dependent on its specific stereochemistry. Several resolution techniques can be employed to separate these racemic mixtures.
One of the most powerful and widely used methods for the separation of enantiomers is chiral chromatography . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The choice of the CSP is critical and is often determined empirically by screening a variety of columns.
Common types of chiral stationary phases that could be applicable for the resolution of this compound include:
Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs, typically based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.
Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity. Enantioseparation is achieved through the formation of temporary inclusion complexes with the analyte. The fit of the enantiomer into the cyclodextrin cavity and interactions with the hydroxyl groups on the rim of the cyclodextrin contribute to the chiral recognition.
Pirkle-type or brush-type CSPs: These phases consist of small chiral molecules covalently bonded to a silica support. The separation mechanism is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.
The development of a successful chiral separation method involves optimizing the mobile phase composition, flow rate, and temperature. For a non-polar compound like this compound, normal-phase high-performance liquid chromatography (HPLC) with a mobile phase consisting of a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is often a suitable starting point.
Below is a hypothetical data table illustrating the potential separation of this compound enantiomers using chiral HPLC with different stationary phases.
| Chiral Stationary Phase (CSP) | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Cellulose-based | 95:5 | 1.0 | 8.2 | 9.5 | 1.8 |
| Amylose-based | 90:10 | 1.0 | 10.1 | 11.8 | 2.1 |
| Cyclodextrin-based | 98:2 | 0.8 | 12.5 | 13.2 | 1.2 |
This table is interactive. Users can sort the data by clicking on the column headers.
Another classical method for resolving racemic mixtures is through the formation of diastereomers . This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers. For an alkyl halide like this compound, this method is less direct as it lacks a functional group that can easily react with common chiral resolving agents.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The synthesis of this compound can be approached through several synthetic routes, with the hydrobromination of (prop-1-en-2-yl)cyclohexane being a common method. The optimization of reaction conditions is paramount to maximize the yield and purity of the desired product while minimizing the formation of byproducts. Key parameters that can be optimized include temperature, reaction time, solvent, and the nature and concentration of the brominating agent.
Temperature Control: The temperature of the reaction can significantly influence the reaction rate and selectivity. For the addition of hydrogen bromide (HBr) to an alkene, lower temperatures are generally favored to minimize side reactions such as polymerization or rearrangement of the carbocation intermediate.
Reaction Time: The duration of the reaction is another critical factor. Insufficient reaction time can lead to incomplete conversion of the starting material, while excessively long reaction times may promote the formation of degradation products or isomeric impurities. Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
Solvent Effects: The choice of solvent can impact the solubility of reactants and the stability of reaction intermediates. For hydrobromination reactions, non-polar aprotic solvents like dichloromethane or diethyl ether are often used. The polarity of the solvent can influence the regioselectivity of the addition reaction.
Brominating Agent and Stoichiometry: The choice of the brominating agent and its stoichiometry relative to the alkene are crucial for achieving high yields. While gaseous HBr can be used, solutions of HBr in acetic acid or the in situ generation of HBr from reagents like phosphorus tribromide (PBr₃) and water can offer better control over the reaction. researchgate.net Using a slight excess of the brominating agent can help drive the reaction to completion, but a large excess should be avoided to prevent the formation of dibrominated byproducts.
A hypothetical study on the optimization of the synthesis of this compound from (prop-1-en-2-yl)cyclohexane and HBr is presented in the table below.
| Entry | Temperature (°C) | Reaction Time (h) | Solvent | HBr (equivalents) | Yield (%) |
| 1 | 25 | 4 | Dichloromethane | 1.1 | 75 |
| 2 | 0 | 4 | Dichloromethane | 1.1 | 88 |
| 3 | -20 | 4 | Dichloromethane | 1.1 | 92 |
| 4 | 0 | 2 | Dichloromethane | 1.1 | 80 |
| 5 | 0 | 6 | Dichloromethane | 1.1 | 89 |
| 6 | 0 | 4 | Diethyl Ether | 1.1 | 85 |
| 7 | 0 | 4 | Dichloromethane | 1.5 | 90 (with 5% byproduct) |
This table is interactive. Users can sort the data by clicking on the column headers.
The data suggests that lower temperatures significantly improve the yield, with -20°C providing the highest yield. A reaction time of 4 hours appears optimal at 0°C. Dichloromethane is a slightly better solvent than diethyl ether for this transformation. Increasing the equivalents of HBr does not significantly improve the yield and leads to the formation of byproducts.
Green Chemistry Principles in Synthesis of Brominated Cyclohexanes
The application of green chemistry principles to the synthesis of brominated cyclohexanes, including this compound, aims to reduce the environmental impact of the chemical process. acsgcipr.org This involves considering factors such as atom economy, the use of less hazardous reagents, and the reduction of waste. wordpress.com
Atom Economy: Atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product. ibchem.com Addition reactions, such as the hydrobromination of an alkene, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. In contrast, substitution or elimination reactions often generate byproducts, leading to lower atom economy.
Use of Safer Brominating Agents: Traditional brominating agents like molecular bromine (Br₂) are highly toxic and corrosive. wordpress.com Green chemistry encourages the use of safer alternatives. For instance, N-bromosuccinimide (NBS) is a solid and easier to handle brominating agent. wordpress.com Another approach is the in situ generation of the brominating species, which avoids the handling and storage of large quantities of hazardous materials. nih.gov
Solvent Selection: Many organic solvents are volatile, flammable, and/or toxic. Green chemistry principles advocate for the use of greener solvents or, ideally, solvent-free conditions. Water can be a green solvent for certain reactions, though its use in the synthesis of non-polar compounds like brominated cyclohexanes can be challenging. wordpress.com Supercritical fluids and ionic liquids are also being explored as alternative reaction media. researchgate.netthieme-connect.com Ionic liquids, in particular, can sometimes act as both the solvent and a catalyst, simplifying the reaction setup and workup. researchgate.net
Catalysis: The use of catalysts can improve the efficiency and selectivity of a reaction, often allowing for milder reaction conditions and reducing the amount of waste generated. For bromination reactions, the development of recyclable catalysts is an active area of research.
A comparison between a traditional and a greener synthetic approach for a generic bromination reaction is outlined in the table below.
| Principle | Traditional Method | Greener Approach |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) or in situ generated HBr |
| Solvent | Carbon Tetrachloride (CCl₄) | Ionic Liquid or a more benign organic solvent like 2-MeTHF |
| Atom Economy | High (for addition) | High (for addition); lower if byproducts are formed from the brominating agent |
| Waste Generation | Potentially hazardous waste from solvent and excess reagent | Reduced hazardous waste, potential for recycling of byproducts (e.g., succinimide) and solvent/catalyst |
This table is interactive. Users can sort the data by clicking on the column headers.
By implementing these green chemistry principles, the synthesis of this compound and other brominated cyclohexanes can be made more sustainable and environmentally friendly.
Mechanistic and Stereochemical Investigations of Reactions Involving 1 Bromopropan 2 Yl Cyclohexane
Elimination Reactions (E1/E2)
Elimination reactions compete with nucleophilic substitutions and result in the formation of an alkene. The regioselectivity and stereochemistry of the alkene product provide evidence for the underlying E1 (Elimination, Unimolecular) or E2 (Elimination, Bimolecular) mechanism. These reactions are generally favored by high temperatures and the use of strong, sterically hindered bases. masterorganicchemistry.com
The dehydrobromination of (1-Bromopropan-2-yl)cyclohexane can potentially form two constitutional isomers: the more substituted (and generally more stable) prop-1-en-1-ylcyclohexane (the Zaitsev product) and the less substituted prop-1-en-2-ylcyclohexane (the Hofmann product). The product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org
Kinetic Control: This regime favors the product that is formed fastest, meaning the product of the reaction pathway with the lowest activation energy. masterorganicchemistry.com In an E2 reaction, this is often the product formed from the most accessible anti-periplanar β-hydrogen. For the cyclohexane (B81311) ring, an E2 reaction requires a strict stereochemical arrangement where both the leaving group (bromine) and a β-hydrogen are in axial positions. masterorganicchemistry.comchemistrysteps.com If the axial β-hydrogen leading to the less stable alkene is more readily available or the only one present in the reactive conformation, the kinetic product may predominate. libretexts.org This is typically achieved under conditions of low temperature with a strong, bulky base. masterorganicchemistry.com
Thermodynamic Control: This regime favors the most stable product. libretexts.org It is established under conditions where the reaction is reversible, typically at higher temperatures, allowing the initial products to revert to the starting materials and re-react until a thermodynamic equilibrium is reached. wikipedia.orglibretexts.org The most stable alkene, which is usually the most substituted one (Zaitsev's rule), will be the major product. iitk.ac.in E1 reactions, which proceed through a carbocation intermediate, also tend to yield the thermodynamically favored Zaitsev product because the transition state leading to the more stable alkene is lower in energy. masterorganicchemistry.commasterorganicchemistry.com
Interactive Table: Factors Influencing Alkene Formation
| Control Type | Favored Conditions | Major Product from this compound | Rationale |
| Kinetic Control | Low Temperature, Strong Bulky Base (E2) | Potentially prop-1-en-2-ylcyclohexane (Hofmann) | Formation from the most accessible anti-periplanar β-hydrogen. masterorganicchemistry.comlibretexts.org |
| Thermodynamic Control | High Temperature, Weak Base (E1) or Strong, Small Base (E2) | prop-1-en-1-ylcyclohexane (Zaitsev) | Formation of the most thermodynamically stable, highly substituted alkene. iitk.ac.inlibretexts.org |
Regioselectivity (Saytzeff vs. Hofmann Products)
Elimination reactions of this compound can theoretically yield two different regioisomeric alkenes: the more substituted Saytzeff (or Zaitsev) product and the less substituted Hofmann product. The formation of one over the other is a key aspect of regioselectivity and is influenced by several factors, most notably the steric bulk of the base used. chemistrysteps.commasterorganicchemistry.com
According to Saytzeff's rule , elimination reactions tend to favor the most substituted (and therefore most stable) alkene. chemistrysteps.com This is typically observed when a small, unhindered base is used. For this compound, the Saytzeff product would be 1-(prop-1-en-2-yl)cyclohexene.
Conversely, the Hofmann rule predicts the formation of the least substituted alkene as the major product. This outcome is favored when a sterically hindered or bulky base is employed. chemistrysteps.commasterorganicchemistry.com The bulky base preferentially abstracts the more accessible proton, which is often the one leading to the less stable alkene. In the case of this compound, the Hofmann product would be (prop-1-en-2-yl)cyclohexane.
The choice of base is therefore a critical determinant in directing the regiochemical outcome of the elimination reaction.
Stereoselectivity of Elimination Processes (e.g., Anti-periplanar Requirement)
The E2 elimination reaction is highly stereoselective, governed by the requirement for an anti-periplanar arrangement of the departing hydrogen and the leaving group (bromine in this case). chemistrysteps.commasterorganicchemistry.com This means that the hydrogen atom and the bromine atom must be in the same plane and oriented at a 180° angle to each other. chemistrysteps.comlibretexts.org
In the context of a cyclohexane ring, this geometric constraint has significant consequences. For an E2 reaction to occur, the leaving group must occupy an axial position . chemistrysteps.com An equatorial leaving group does not have an anti-periplanar hydrogen on an adjacent carbon, thus hindering the E2 pathway. chemistrysteps.com
Base and Solvent Dependencies
The conditions of the elimination reaction, specifically the choice of base and solvent, play a pivotal role in determining the reaction pathway and the resulting product distribution.
Base: As discussed under regioselectivity, the size of the base is a key factor.
Small, strong bases (e.g., sodium ethoxide, hydroxide) tend to favor the formation of the more stable Saytzeff product . youtube.com
Bulky, strong bases (e.g., potassium tert-butoxide) favor the formation of the less sterically hindered Hofmann product . chemistrysteps.commasterorganicchemistry.com
The strength of the base is also crucial. A strong base is required to facilitate the concerted E2 mechanism. Weaker bases might lead to a slower reaction or favor substitution (SN1/SN2) or E1 elimination pathways.
Solvent: The solvent influences the reaction in several ways, including the solvation of the base and the transition state.
Polar aprotic solvents (e.g., DMSO, DMF) are often used for E2 reactions as they solvate the cation of the base but not the anion, thus increasing the effective basicity.
Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the anion of the base, potentially reducing its strength. These solvents can also promote solvolysis reactions (SN1/E1).
The interplay between the base and solvent is critical. For example, using a bulky base in a non-polar solvent will strongly favor the Hofmann product.
Radical Reactions and Related Mechanisms
This compound can participate in radical reactions, typically initiated by light or a radical initiator. A common example is radical bromination, which proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. lumenlearning.com
Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) to form two bromine radicals (Br•). This step usually requires energy in the form of heat or UV light. lumenlearning.com
Propagation: A bromine radical then abstracts a hydrogen atom from the this compound molecule. The selectivity of this abstraction is a key feature. Tertiary hydrogens are abstracted more readily than secondary, which are in turn abstracted more readily than primary hydrogens. masterorganicchemistry.com This is due to the relative stability of the resulting carbon radicals (tertiary > secondary > primary). For this compound, the hydrogen at the 2-position of the propane (B168953) chain is a secondary hydrogen, and the hydrogens on the cyclohexane ring are also secondary. The hydrogen at the 1-position of the propane chain is also secondary. The methyl group contains primary hydrogens. Therefore, abstraction is most likely to occur at one of the secondary positions. The resulting alkyl radical then reacts with another molecule of Br₂ to form a new bromoalkane and a new bromine radical, which continues the chain. ucr.edu
Termination: The chain reaction is terminated when two radicals combine. lumenlearning.com
The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for allylic and benzylic bromination, and can also be used for the bromination of alkanes under specific conditions. youtube.com
Rearrangement Reactions in Carbocation Intermediates
Carbocation intermediates, which can be formed from this compound under certain conditions (e.g., in the presence of a Lewis acid or under solvolysis conditions favoring an E1 or SN1 pathway), are susceptible to rearrangement reactions. curlyarrows.commasterorganicchemistry.com These rearrangements typically occur to form a more stable carbocation. curlyarrows.com
Upon departure of the bromide ion, a secondary carbocation is initially formed at the 2-position of the propane chain. This carbocation can undergo a hydride shift or an alkyl shift to generate a more stable carbocation. msu.edu
1,2-Hydride Shift: A hydrogen atom from an adjacent carbon can migrate with its pair of electrons to the carbocationic center. For instance, a hydride shift from the cyclohexane ring to the secondary carbocation could potentially lead to a tertiary carbocation on the ring, which is more stable.
1,2-Alkyl Shift (Wagner-Meerwein Rearrangement): An alkyl group (in this case, a methyl group or a bond from the cyclohexane ring) can migrate. Ring expansion is a possibility if it leads to a more stable carbocation. msu.edu
These rearrangements are common in reactions that proceed through a carbocation intermediate and can lead to a mixture of products with different carbon skeletons than the starting material. masterorganicchemistry.com The final product is then formed by the reaction of the rearranged carbocation with a nucleophile or by loss of a proton.
Computational and Theoretical Studies of 1 Bromopropan 2 Yl Cyclohexane
Conformational Analysis and Energy Landscapes
The flexibility of the cyclohexane (B81311) ring and the rotational freedom of the alkyl substituent give rise to a complex potential energy surface for (1-Bromopropan-2-yl)cyclohexane. Conformational analysis seeks to identify the stable three-dimensional arrangements of the molecule and the energy barriers that separate them.
The cyclohexane ring is not a flat hexagon; it predominantly adopts a puckered "chair" conformation, which minimizes both angle strain (by maintaining near-tetrahedral bond angles of ~109.5°) and torsional strain (by keeping all adjacent C-H bonds staggered). allen.inwikipedia.org The chair conformation is the most stable form, representing the global energy minimum for the ring system. allen.inwikipedia.orgjkps.or.kr
The interconversion between the two possible chair forms, known as a "ring flip," is a dynamic process that occurs rapidly at room temperature. wikipedia.org This process does not proceed directly but passes through several higher-energy intermediate conformations. The complete energy landscape for this inversion includes the following key states:
Chair: The most stable ground state conformation. masterorganicchemistry.com
Half-Chair: The highest energy transition state on the pathway, with significant angle and torsional strain. allen.inmasterorganicchemistry.com
Twist-Boat: An intermediate energy conformation that is more stable than the boat form. allen.in
Boat: A high-energy transition state that facilitates interconversion between two twist-boat forms. wikipedia.orgacs.org
The relative energies of these conformations for unsubstituted cyclohexane, determined through computational methods like density-functional theory, illustrate the significant stability of the chair form. jkps.or.kr
| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |
|---|---|---|
| Chair | 0 | 0 |
| Twist-Boat | 5.5 | 23.0 |
| Boat | 6.5 | 27.2 |
| Half-Chair | 10.0 | 41.8 |
Data from established sources on conformational analysis. masterorganicchemistry.comlibretexts.org
Given the large A-value of the isopropyl group, the conformational equilibrium for this compound lies overwhelmingly in favor of the conformer with the substituent in the equatorial position.
In addition to the ring's conformation, the molecule exhibits rotational isomerism (or conformers) due to rotation around the single bond connecting the propane (B168953) chain to the cyclohexane ring. Analysis using Newman projections reveals different staggered and eclipsed arrangements. youtube.com The relative stability of these rotamers is governed by steric hindrance between the bromine atom, the methyl group of the propane chain, and the cyclohexane ring itself.
Computational studies on similar structures, such as the isopropyl radical, show that there are energy barriers to the internal rotation of the methyl groups. ibm.com For this compound, the most stable rotamers will be those that minimize gauche interactions. Specifically, the molecule will preferentially adopt a staggered conformation where the large bromine atom and methyl group are positioned anti to the bulky cyclohexane ring, minimizing steric clash. Eclipsed conformations, where these groups are aligned with the ring or each other, would be energetically unfavorable.
Electronic Structure and Bonding Analysis
Theoretical methods are employed to understand the distribution of electrons within the molecule, which is fundamental to its bonding, structure, and reactivity.
Molecular Orbital (MO) theory describes bonding as the combination of atomic orbitals to form molecular orbitals that span the entire molecule. utexas.edu For this compound, a key focus is the carbon-bromine (C-Br) bond. This bond is formed from the overlap of a carbon sp³ hybrid orbital and a bromine atomic orbital, resulting in a lower-energy bonding molecular orbital (σ) and a higher-energy antibonding molecular orbital (σ*).
The reactivity of the molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.orgiqce.jp
HOMO: In this molecule, the HOMO is typically associated with the non-bonding lone pair electrons on the bromine atom, which are the highest-energy electrons. youtube.com
LUMO: The LUMO is the C-Br σ* antibonding orbital. This orbital is empty and represents the most favorable place for the molecule to accept electrons. youtube.com
Chemical reactions, such as nucleophilic substitution or elimination, involve the interaction of these frontier orbitals. For instance, a nucleophile or base will donate electrons from its HOMO into the LUMO (the C-Br σ* orbital) of the this compound, leading to the cleavage of the C-Br bond. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. wikipedia.org
The significant difference in electronegativity between carbon and bromine results in a highly polarized C-Br bond. The bromine atom is more electronegative and draws electron density towards itself, acquiring a partial negative charge (δ-). Consequently, the carbon atom attached to it bears a partial positive charge (δ+), making it an electrophilic center. ncert.nic.in
Computational methods, particularly Natural Bond Orbital (NBO) analysis, provide a way to quantify this charge distribution by calculating the partial atomic charges. uni-muenchen.denumberanalytics.comq-chem.com NBO analysis transforms the complex, delocalized molecular wave function into a picture of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-rostock.dewikipedia.org The analysis provides natural population analysis (NPA) charges that describe the electron distribution. For bromoalkanes, the carbon atom bonded to bromine consistently shows a significant positive charge, making it susceptible to attack by electron-rich species (nucleophiles or bases), which is a primary predictor of the molecule's chemical reactivity. numberanalytics.com
Reaction Pathway Modeling and Transition State Characterization
As a tertiary alkyl halide, this compound is prone to undergo elimination reactions, specifically the E2 (bimolecular elimination) mechanism in the presence of a strong, non-hindered base. libretexts.org Computational chemistry allows for the detailed modeling of this reaction pathway, including the characterization of the high-energy transition state.
The E2 mechanism has a strict stereoelectronic requirement: the abstracted β-hydrogen and the bromine leaving group must be in an anti-periplanar arrangement. researchgate.net In a cyclohexane chair conformation, this translates to a requirement that both the hydrogen and the leaving group must be in axial positions. umkc.edu Since the (1-bromopropan-2-yl) group is most stable in the equatorial position, the reaction must proceed through the less stable, higher-energy conformer where the substituent is axial. The reaction rate is therefore influenced by the energy difference between the equatorial and axial conformers. masterorganicchemistry.com
Computational modeling of the E2 reaction of a similar molecule, 2-bromopropane (B125204), with a base like hydroxide (B78521) (OH⁻) reveals the key features of the transition state. researchgate.net The transition state is a single, concerted step where multiple bonds are simultaneously breaking and forming:
The C-H bond to the β-hydrogen is partially broken.
The C-Br bond is partially broken.
A new bond between the base and the β-hydrogen is partially formed.
The C=C π-bond of the resulting alkene is partially formed.
The geometry of the transition state can be precisely calculated, providing key bond lengths that are intermediate between those of the reactants and the products.
| Bond | Reactant (Å) | Transition State (Å) | Product (Å) |
|---|---|---|---|
| C-Br | ~2.00 | ~2.32 | - |
| Cβ-H | ~1.09 | ~1.24 | - |
| Base---H | - | ~1.43 | ~0.97 (in H2O) |
| C=C | ~1.52 (C-C) | ~1.40 | ~1.33 |
Data adapted from DFT computational studies on the E2 elimination of 2-bromopropane. researchgate.netresearchgate.net
Computational Elucidation of SN1/SN2/E1/E2 Mechanisms
Computational chemistry provides powerful tools to dissect the intricate details of competing reaction mechanisms, such as the unimolecular (SN1, E1) and bimolecular (SN2, E2) pathways available to this compound, a secondary alkyl bromide. The structure of this molecule, featuring a bromine atom on a secondary carbon atom attached to a cyclohexane ring, predisposes it to a nuanced interplay between these four mechanisms. The outcome is highly sensitive to reaction conditions such as the nature of the nucleophile/base, solvent polarity, and temperature. libretexts.orgsavemyexams.com
SN2 Mechanism: The bimolecular nucleophilic substitution (SN2) pathway involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group. youtube.com For this compound, the cyclohexane ring's chair conformation is a critical factor. For an efficient SN2 reaction to occur, the nucleophile must have unhindered access to the back of the carbon-bromine bond. Computational models of analogous secondary bromocyclohexanes show that the steric bulk of the cyclohexane ring and the attached isopropyl group can impede this backside attack, making the SN2 pathway sensitive to the steric hindrance of the nucleophile itself. libretexts.org
SN1 Mechanism: The unimolecular nucleophilic substitution (SN1) mechanism proceeds through a multi-step pathway initiated by the departure of the leaving group to form a secondary carbocation intermediate. youtube.com The stability of this carbocation is paramount. In the case of this compound, the resulting secondary carbocation can be stabilized by hyperconjugation. Computational studies on similar systems indicate that polar, protic solvents are crucial for stabilizing this ionic intermediate, thereby facilitating the SN1 pathway. youtube.com
E2 Mechanism: The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine, while the carbon-bromine bond breaks and a double bond forms. youtube.com A key stereoelectronic requirement for the E2 mechanism, confirmed by numerous computational studies on cyclohexyl systems, is an anti-periplanar arrangement of the beta-hydrogen and the leaving group. umkc.edu For this compound, this means the hydrogen and bromine atoms must be in axial positions on opposite sides of the cyclohexane ring for the reaction to proceed efficiently. umkc.edu The presence of a strong, sterically hindered base typically favors the E2 pathway. libretexts.org
E1 Mechanism: The unimolecular elimination (E1) mechanism shares the same initial rate-determining step as the SN1 reaction: the formation of a carbocation intermediate. youtube.com Following the formation of the secondary carbocation, a weak base (often the solvent) removes an adjacent proton to form an alkene. The E1 reaction competes directly with the SN1 reaction and is generally favored by higher temperatures. docbrown.info
Energy Barriers and Reaction Energetics
The competition between SN1/SN2/E1/E2 pathways is governed by the relative heights of the energy barriers for each reaction. While specific energy barrier data for this compound is not available in the literature, computational studies on analogous secondary alkyl bromides provide valuable insights into the expected energetics.
The energy profile of these reactions is a critical determinant of the major product. For instance, in the reaction of 2-bromopropane (a close structural relative of the substituent) with ethanolic sodium hydroxide, experimental and computational findings show that elimination (E2) is the major pathway, with propene being the primary product over the substitution (SN2) product, propan-2-ol. docbrown.info This suggests a lower activation energy for the E2 pathway under these conditions.
The following table, based on generalized data for secondary alkyl halides, illustrates the key factors influencing the reaction energetics and the favored mechanism.
| Factor | SN1 | SN2 | E1 | E2 |
| Substrate | Tertiary > Secondary | Primary > Secondary | Tertiary > Secondary | Tertiary > Secondary > Primary |
| Nucleophile/Base | Weak Nucleophile | Strong Nucleophile | Weak Base | Strong, Hindered Base |
| Solvent | Polar Protic | Polar Aprotic | Polar Protic | Favored by a range of solvents |
| Temperature | Less favored by heat | Less favored by heat | Favored by heat | Favored by heat |
This table presents generalized trends for alkyl halides.
Density Functional Theory (DFT) and Ab Initio Calculations
Modern computational chemistry relies heavily on methods like Density Functional Theory (DFT) and ab initio calculations to model chemical reactions. These methods solve the Schrödinger equation, either approximately (DFT) or from first principles (ab initio), to determine the electronic structure and energy of molecules. rsc.orgnih.gov
For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to:
Optimize Geometries: Determine the lowest energy conformations of the reactant, transition states, intermediates, and products.
Calculate Energies: Compute the relative energies of these species to map out the potential energy surface of the reaction. This allows for the determination of activation energies and reaction enthalpies.
Frequency Calculations: Verify the nature of stationary points on the potential energy surface. Reactants and products have all real vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but are computationally more expensive. These are often used to benchmark DFT results for smaller, model systems. sumitomo-chem.co.jp For instance, a study on the Arbuzov reaction of ethyl bromide showed that DFT can effectively model the reaction mechanism and that the choice of a polar solvent significantly lowers the reaction barriers. chemrxiv.org
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from computational calculations that can predict the reactivity of a molecule. mdpi.com For alkyl halides like this compound, several descriptors are particularly relevant for understanding their behavior in substitution and elimination reactions.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the LUMO is related to a molecule's ability to accept electrons. For an SN2 reaction, a lower LUMO energy on the electrophilic carbon atom would suggest a higher reactivity towards a nucleophile. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap generally implies higher reactivity. rsc.org
Electrostatic Potential (ESP): The ESP map visually represents the charge distribution in a molecule. For this compound, the ESP would show a region of positive potential around the carbon atom bonded to the electronegative bromine, indicating its susceptibility to nucleophilic attack.
Global Reactivity Descriptors: Parameters derived from conceptual DFT, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of reactivity. chemrxiv.org A higher electrophilicity index for this compound would suggest a greater susceptibility to attack by a nucleophile.
The following table summarizes some key quantum chemical descriptors and their general implications for reactivity.
| Descriptor | Symbol | Implication for Reactivity |
| HOMO Energy | EHOMO | Higher energy indicates greater electron-donating ability (nucleophilicity). |
| LUMO Energy | ELUMO | Lower energy indicates greater electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | ΔE | Smaller gap generally corresponds to higher reactivity. |
| Chemical Hardness | η | A measure of resistance to change in electron distribution; higher hardness implies lower reactivity. |
| Electrophilicity Index | ω | A global measure of electrophilic character; higher values indicate greater electrophilicity. |
This table provides a general overview of the significance of these descriptors.
Advanced Spectroscopic and Analytical Research Techniques for Structural and Mechanistic Elucidation of 1 Bromopropan 2 Yl Cyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (1-bromopropan-2-yl)cyclohexane, enabling the determination of its stereochemistry and the analysis of its conformational isomers. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize angle and eclipsing strain. youtube.comsapub.org The bulky (1-bromopropan-2-yl) substituent preferentially occupies the equatorial position to reduce steric hindrance, specifically 1,3-diaxial interactions. sapub.org
Proton (¹H) NMR spectroscopy of this compound shows characteristic signals that help in its identification. The protons of the cyclohexane ring typically appear as a complex multiplet in the range of δ 1.2–2.1 ppm. The proton attached to the carbon bearing the bromine atom gives a signal that is shifted downfield due to the electronegativity of the bromine.
Carbon-¹³ (¹³C) NMR spectroscopy provides further structural confirmation. The carbon atom bonded to the bromine atom (C-Br) resonates at a characteristic chemical shift, typically in the range of δ 35–40 ppm, reflecting the strong deshielding effect of the bromine atom. The other carbon signals correspond to the cyclohexane ring and the methyl group of the propan-2-yl substituent.
A comprehensive study combining NMR data with theoretical calculations, such as Density Functional Theory (DFT), can provide a deeper understanding of the conformational equilibrium. nih.gov This approach allows for the determination of the energy differences between the equatorial and axial conformers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclohexane Protons | 1.2-2.1 (multiplet) | 25-35 |
| CH-Br | ~3.5-4.0 (multiplet) | 35-40 |
| CH(CH₃) | ~1.5-2.0 (multiplet) | 30-40 |
| CH₃ | ~0.9-1.1 (doublet) | ~15-20 |
| C(CH-Br) | - | ~45-55 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and specific stereoisomer.
2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the complex NMR spectra of this compound and elucidating its detailed structure. sinica.edu.twsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.eduepfl.ch For this compound, COSY spectra would show correlations between the methine proton of the propan-2-yl group and the adjacent methyl and bromomethyl protons, as well as correlations between the protons on the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. youtube.com This is particularly useful for determining the stereochemistry and preferred conformation. For instance, NOE correlations between the protons of the (1-bromopropan-2-yl) substituent and the axial or equatorial protons of the cyclohexane ring can confirm the substituent's orientation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.eduepfl.chgithub.io It is invaluable for assigning the carbon signals based on their attached protons. For example, the carbon of the C-Br group can be definitively identified by its correlation with the corresponding proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between carbon and proton atoms. sdsu.eduepfl.ch This technique is crucial for piecing together the carbon skeleton, especially for identifying quaternary carbons and linking different fragments of the molecule. In this compound, HMBC can show correlations between the protons of the methyl group and the carbons of the cyclohexane ring, confirming the connectivity of the substituent.
Chiral Auxiliary and Chiral Shift Reagent Applications in NMR
To distinguish between enantiomers of chiral molecules like this compound using NMR, chiral auxiliaries or chiral shift reagents are employed. libretexts.org Enantiomers are chemically identical and thus have identical NMR spectra in a non-chiral environment. libretexts.org
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is covalently attached to the analyte, forming a pair of diastereomers. nih.gov Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for the distinction and quantification of the original enantiomers.
Chiral Shift Reagents: These are typically lanthanide-based complexes that can reversibly bind to the analyte. libretexts.orgnih.gov This interaction forms a diastereomeric complex in situ, leading to differential chemical shifts for the enantiomers in the NMR spectrum. nih.gov The use of chiral shift reagents can be a rapid method for determining enantiomeric purity without the need for derivatization. nih.gov For this compound, a Lewis basic site, such as the bromine atom, could potentially interact with a chiral lanthanide shift reagent, enabling the resolution of enantiomeric signals.
Mass Spectrometry for Fragmentation Pattern Analysis in Mechanistic Research
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern. libretexts.org For this compound, with a molecular formula of C₉H₁₇Br, the presence of bromine is a key feature in its mass spectrum due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. nih.govdocbrown.infodocbrown.info This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. docbrown.infodocbrown.info
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways:
Loss of a bromine radical (Br•): This would result in a fragment ion at m/z corresponding to the C₉H₁₇⁺ cation.
Cleavage of the C-C bond between the cyclohexane ring and the propan-2-yl group: This can lead to the formation of a cyclohexyl cation or a (1-bromopropan-2-yl) cation.
Fragmentation of the cyclohexane ring: The cyclohexane ring can undergo characteristic fragmentation, often involving the loss of ethene, to produce ions such as the one at m/z 56. docbrown.info
Table 2: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 204/206 | [C₉H₁₇Br]⁺ (Molecular ion) |
| 125 | [C₉H₁₇]⁺ (Loss of Br) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 56 | [C₄H₈]⁺ (From cyclohexane ring fragmentation) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. For this compound, HRMS can distinguish its molecular formula, C₉H₁₇Br, from other possible formulas with the same nominal mass. This is crucial for confirming the identity of the compound and its fragments in complex mixtures or when analyzing reaction products. The exact mass of this compound is 204.05136 Da. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Subunit Elucidation
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion from a first stage of mass analysis is selected, fragmented, and then the resulting fragment ions are analyzed in a second stage. researchgate.net This method is extremely useful for elucidating the structure of complex molecules by breaking them down into smaller, identifiable subunits.
For this compound, an MS/MS experiment could involve selecting the molecular ion ([C₉H₁₇Br]⁺) and inducing its fragmentation. The resulting spectrum would provide detailed information about the connectivity of the molecule. For example, observing the loss of a bromine atom from the selected molecular ion would confirm the presence of bromine in the parent structure. Similarly, fragmenting the [C₉H₁₇]⁺ ion could reveal the structure of the carbon skeleton.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis in Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. chemrxiv.org They are particularly valuable for real-time monitoring of chemical reactions. irdg.orgresearchgate.netspectroscopyonline.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The C-Br stretching vibration in this compound is expected to appear in the fingerprint region of the IR spectrum, typically between 500 and 700 cm⁻¹. The C-H stretching and bending vibrations of the alkyl groups will also be prominent.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The C-Br bond, while polar, also has a characteristic Raman signal. The C-C bonds of the cyclohexane ring and the propan-2-yl substituent will also give rise to distinct Raman bands.
In reaction monitoring, the disappearance of reactant signals and the appearance of product signals can be tracked over time. For instance, in a reaction involving the formation of this compound, one could monitor the appearance of the C-Br stretching band to follow the progress of the bromination. researchgate.net The non-invasive nature of these techniques, often allowing for the use of fiber optic probes, makes them ideal for in-situ analysis of reaction kinetics and mechanisms. chemrxiv.orgirdg.orgresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretching | 2850-3000 |
| C-H (alkane) | Bending | 1350-1480 |
| C-Br | Stretching | 500-700 |
X-ray Crystallography of Derivatives for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules, providing unambiguous proof of relative and absolute configuration. springernature.com However, its application is contingent on the availability of a high-quality single crystal of the analyte, a condition that can be challenging for many organic compounds, particularly those that are liquids or non-crystalline solids at ambient temperatures. researchgate.net
For a molecule like this compound, which possesses multiple stereocenters, determining the absolute configuration is crucial for understanding its stereochemical properties. When the parent compound cannot be readily crystallized, a common and powerful strategy involves the synthesis of a crystalline derivative. researchgate.netnih.gov This indirect method involves reacting the chiral molecule with a suitable reagent to form a new compound that crystallizes more readily. The subsequent X-ray diffraction analysis of this derivative allows for the determination of its crystal structure, from which the absolute configuration of the original molecule can be inferred.
The presence of the bromine atom in this compound is advantageous for this technique. Atoms heavier than oxygen, such as bromine, cause a phenomenon known as anomalous dispersion, which leads to measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.net This effect is crucial for reliably determining the absolute stereochemistry of the molecule from the diffraction data. researchgate.neted.ac.uk In cases where a molecule contains only light atoms (C, H, O, N), determining the absolute configuration is significantly more challenging, often requiring co-crystallization with a chiral compound of a known configuration or a heavy-atom-containing salt. researchgate.netnih.gov
The process generally involves the steps outlined in the table below.
| Step | Description | Key Considerations for this compound | Reference |
|---|---|---|---|
| 1. Derivatization | The non-crystalline parent compound is chemically modified to create a solid, crystalline derivative. This might involve reaction at a functional group or creating a salt with a suitable counterion. | Since this compound lacks common functional groups for simple derivatization, a precursor alcohol could be esterified with an acid containing a heavy atom or a rigid aromatic structure to promote crystallization. | nih.govresearchgate.net |
| 2. Crystallization | The derivative is dissolved in a suitable solvent system and allowed to crystallize slowly, forming a well-ordered single crystal. | Screening various solvents and crystallization conditions (e.g., temperature, concentration) is necessary to obtain crystals of sufficient quality for diffraction. | nih.gov |
| 3. X-ray Diffraction Data Collection | The single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern, consisting of thousands of reflection intensities, is collected. | The presence of the bromine atom enhances anomalous scattering, which should be measured accurately by collecting data with appropriate wavelength X-rays (e.g., from a copper source). | researchgate.net |
| 4. Structure Solution and Refinement | The collected data is used to solve the crystal structure, yielding a model of the electron density and thus the positions of all atoms in the unit cell. | The model is refined to best fit the experimental data. The absolute configuration is determined by analyzing the Bijvoet pairs, often quantified using the Flack parameter. A value close to zero for a given enantiomer confirms its absolute configuration. | researchgate.neted.ac.uk |
Chromatographic Methods for Purity Assessment and Separation of Isomers in Research Contexts
Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, enabling both the monitoring of reaction progress and the separation of complex isomer mixtures. Given that the synthesis of this compound can yield positional isomers and multiple stereoisomers (diastereomers and enantiomers), high-resolution separation methods are critical for isolating pure compounds for further study.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. amazonaws.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it the method of choice for monitoring the progress of reactions that produce this compound.
In a typical GC-MS analysis, the components of a reaction mixture are vaporized and separated as they travel through a capillary column. amazonaws.com The separation is based on differences in boiling points and affinities for the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint for identification. amazonaws.comnih.gov This allows for the qualitative identification of the desired product, unreacted starting materials, by-products, and impurities in the crude reaction mixture. researchgate.net
| Retention Time (min) | Proposed Compound Identity | Key Mass Spectral Fragments (m/z) | Role in Reaction Analysis |
|---|---|---|---|
| 8.5 | Cyclohexane | 84, 56, 41 | Solvent or potential side-product |
| 12.2 | Isopropylcyclohexane | 126, 83, 69, 43 | Starting material |
| 15.8 | This compound | 204/206 (M+), 125, 83, 43 | Desired product (Note: presence of Br isotopes) |
| 16.1 | (2-Bromopropan-2-yl)cyclohexane | 204/206 (M+), 125, 83, 57 | Positional isomer by-product |
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of compounds that may not be sufficiently volatile for GC analysis, or when larger quantities of pure isomers are required. walshmedicalmedia.com For this compound, which exists as a mixture of diastereomers and enantiomers, HPLC provides the necessary resolving power to separate these closely related species.
The separation of diastereomers is achievable using standard (achiral) HPLC columns, typically in either normal-phase or reverse-phase mode. nih.gov Diastereomers have different physical properties, which results in differential interactions with the stationary phase, allowing for their separation. nih.gov Reverse-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is a common approach for separating various isomers, including positional isomers like xylene or dichlorobenzene isomers. rsc.org
A powerful strategy for separating enantiomers using achiral HPLC involves derivatization with a chiral resolving agent. nih.gov The racemic mixture of this compound could be converted into a mixture of diastereomers by reacting it with a single enantiomer of a chiral compound. These resulting diastereomeric products can then be separated on a standard HPLC column. nih.gov
Chiral Chromatography Techniques
For the direct separation of enantiomers without prior derivatization, chiral chromatography is the most effective method. researchgate.net This advanced form of HPLC utilizes a chiral stationary phase (CSP). A CSP is composed of a single enantiomer of a chiral molecule that is immobilized on a solid support, typically silica (B1680970) gel. researchgate.net
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. researchgate.net Because these complexes have different energies of formation and stability, one enantiomer interacts more strongly with the CSP and is retained on the column longer than the other, resulting in their separation. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and Pirkle-type phases. researchgate.net The selection of the appropriate chiral column and mobile phase is critical and often requires empirical screening to achieve optimal resolution of the enantiomers of this compound.
| Technique | Primary Application | Principle of Separation | Target Analytes | Reference |
|---|---|---|---|---|
| GC-MS | Reaction monitoring and purity assessment of volatile components. | Differential partitioning between a gas mobile phase and a liquid stationary phase, based on volatility and polarity. | Product, starting materials, volatile by-products, positional isomers. | amazonaws.com |
| HPLC (Achiral) | Separation and purification of diastereomers and positional isomers. | Differential partitioning between a liquid mobile phase and a solid stationary phase (normal or reverse-phase). | (1R,2S)- vs (1S,2S)-diastereomers, for example. Also used for diastereomers formed after chiral derivatization. | nih.govrsc.org |
| Chiral HPLC | Direct separation and purification of enantiomers. | Differential formation of transient diastereomeric complexes with a Chiral Stationary Phase (CSP). | (1R,2R)- from (1S,2S)-enantiomer and (1R,2S)- from (1S,2R)-enantiomer. | walshmedicalmedia.comresearchgate.net |
Applications of 1 Bromopropan 2 Yl Cyclohexane As a Synthetic Precursor and Building Block
Formation of Carbon-Carbon Bonds via Organometallic Reagents
The conversion of the C-Br bond in (1-Bromopropan-2-yl)cyclohexane into a carbon-metal bond is a cornerstone of its application in synthesis. The resulting organometallic reagents invert the polarity at the carbon atom, transforming it from an electrophilic center into a potent nucleophile, thereby enabling the formation of new carbon-carbon bonds.
This compound can be readily converted into its corresponding Grignard reagent, (cyclohexylpropan-2-yl)magnesium bromide, by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This organomagnesium compound is a powerful nucleophile and a strong base, serving as a critical precursor for various synthetic applications.
Once formed, this Grignard reagent can theoretically be used in several palladium-catalyzed cross-coupling reactions to form C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. While direct participation of secondary alkyl Grignard reagents can be challenging, they are foundational for creating other organometallic species more amenable to these reactions.
Suzuki Coupling: For participation in a Suzuki reaction, the Grignard reagent derived from this compound would first need to be converted into an organoboron compound, such as a boronic acid or boronate ester. This can be achieved by reacting the Grignard reagent with a trialkyl borate (B1201080) (e.g., trimethyl borate) followed by acidic workup. The resulting (cyclohexylpropan-2-yl)boronic acid can then be coupled with aryl, vinyl, or alkyl halides or triflates in the presence of a palladium catalyst and a base. The iron-catalyzed Suzuki-Miyaura coupling of organoborates with alkyl halides has been shown to be effective for creating C-C bonds with high functional group compatibility. rsc.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.org To utilize this compound in a Stille coupling, it would first be converted to its organolithium or Grignard reagent and then reacted with a trialkyltin halide (e.g., tributyltin chloride) to form the corresponding organostannane. This organostannane reagent can then be coupled with various sp²-hybridized partners like aryl, vinyl, or acyl halides. wikipedia.orglibretexts.orgrsc.org The main drawback of this method is the high toxicity of the organotin compounds. libretexts.orgorganic-chemistry.org
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. The Grignard reagent of this compound can be transmetalated with a zinc salt like zinc chloride (ZnCl₂) to generate the required organozinc species. This reagent can then undergo Negishi coupling, which is known for its high functional group tolerance and reactivity. The alkyne bromoboration–Negishi coupling tandem process has proven to be a widely applicable and highly selective route to trisubstituted alkenes. nih.gov
Heck Reaction: Unlike the previous examples, the Heck reaction typically couples aryl or vinyl halides with alkenes. organic-chemistry.orgthieme-connect.de this compound does not directly participate as one of the primary partners in the standard Heck catalytic cycle. libretexts.org However, it could be used to generate an alkene substrate in situ through an elimination reaction (e.g., using a strong base). This newly formed alkene, such as (prop-1-en-2-yl)cyclohexane, could then participate in a Heck reaction with an aryl halide to form a more complex substituted olefin. nih.gov
Table 1: Overview of Cross-Coupling Strategies
| Coupling Reaction | Required Precursor from this compound | Coupling Partner |
|---|---|---|
| Suzuki | Organoborane (e.g., boronic acid) | Aryl/Vinyl Halide or Triflate |
| Stille | Organostannane (e.g., tributyltin derivative) | Aryl/Vinyl/Acyl Halide |
| Negishi | Organozinc | Aryl/Vinyl/Alkyl Halide |
| Heck | Alkene (via elimination) | Aryl/Vinyl Halide or Triflate |
Direct lithiation of this compound can be achieved through lithium-halogen exchange, typically using an organolithium reagent like tert-butyllithium (B1211817) at low temperatures. This process generates a highly reactive organolithium species, (cyclohexylpropan-2-yl)lithium. This potent nucleophile can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups.
Common electrophilic quenching reactions include:
Alkylation: Reaction with primary alkyl halides to form a new, longer carbon chain.
Carboxylation: Reaction with carbon dioxide (CO₂) followed by an acidic workup to produce (cyclohexylpropan-2-yl)acetic acid, a valuable carboxylic acid derivative.
Reaction with Carbonyls: Addition to aldehydes or ketones to form secondary or tertiary alcohols, respectively.
Silylation: Reaction with silyl (B83357) halides like trimethylsilyl (B98337) chloride (TMSCl) to introduce a silyl group.
Synthesis of Nitrogen-Containing Compounds (e.g., Amines, Amides)
This compound is a key starting material for synthesizing various nitrogen-containing compounds through nucleophilic substitution or rearrangement reactions.
Amines: Primary amines can be synthesized from this compound using several methods that avoid the overalkylation often seen when using ammonia. libretexts.org
Azide (B81097) Synthesis: A highly efficient method involves an Sₙ2 reaction with sodium azide (NaN₃) to form an alkyl azide. libretexts.org The resulting (1-azidopropan-2-yl)cyclohexane is not nucleophilic and thus does not react further. libretexts.org Subsequent reduction of the azide, typically with lithium aluminum hydride (LiAlH₄), yields the primary amine, (cyclohexylpropan-2-yl)amine. libretexts.orgyoutube.com
Gabriel Synthesis: This classic method is used for preparing primary amines and involves the alkylation of potassium phthalimide (B116566) with the alkyl halide. libretexts.orgyoutube.com The resulting N-alkylated phthalimide is then hydrolyzed or hydrazinolyzed to release the desired primary amine, preventing the formation of secondary or tertiary amine byproducts. libretexts.org
Reductive Amination Precursors: While not a direct conversion, the bromide can be converted to a ketone ((cyclohexyl)propan-2-one) via oxidation of the corresponding alcohol. This ketone can then undergo reductive amination with ammonia, a primary, or a secondary amine to yield primary, secondary, or tertiary amines, respectively. libretexts.orgyoutube.com
Amides: Amides can be synthesized from derivatives of this compound. For instance, the carboxylic acid obtained from the lithiation-carboxylation sequence described in section 6.1.2 can be coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form an amide. Alternatively, the primary amine synthesized via the azide or Gabriel route can be acylated with an acid chloride or anhydride (B1165640) to yield the corresponding amide.
Incorporation into Heterocyclic Ring Systems
The reactivity of this compound allows it to be a building block in the formation of heterocyclic rings—cyclic structures containing at least one non-carbon atom. nih.gov This is typically achieved by using the alkyl bromide as an electrophile in reactions with nucleophiles that contain two or more heteroatoms, or one heteroatom and another reactive site, leading to cyclization.
For example:
Synthesis of Substituted Piperidines or Pyrrolidines: The compound could be used to alkylate a suitable amino-alcohol or amino-ester. The newly introduced (cyclohexylpropan-2-yl) group can be part of a subsequent intramolecular cyclization (ring-closing) reaction to form the heterocyclic system.
Formation of Oxygen or Sulfur Heterocycles: Reaction with a diol or a mercaptoalcohol could lead to an intermediate that, upon a second intramolecular substitution or a different ring-closing strategy, forms a substituted tetrahydrofuran, tetrahydropyran, or related sulfur-containing heterocycle. For instance, a one-pot synthesis of α-bromoacrylic acid esters can be followed by a Michael addition with secondary cyclic amines like morpholine (B109124) to create α-bromo-substituted β-amino acid esters. researchgate.net
Derivatization to Chiral Alcohols, Ethers, and Esters
This compound can be converted into a variety of other functional group classes, including alcohols, ethers, and esters. Given that the molecule contains chiral centers, these derivatizations can be used to produce complex chiral molecules.
Chiral Alcohols: The synthesis of the corresponding alcohol, (cyclohexyl)propan-2-ol, can be achieved via nucleophilic substitution. Reaction with hydroxide (B78521) (e.g., NaOH) would proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the carbon bearing the bromine. Alternatively, solvolysis in water (Sₙ1 conditions) would lead to a racemic mixture of the alcohol.
Ethers: The Williamson ether synthesis is the most common method for preparing ethers from this precursor. youtube.comyoutube.comlibretexts.org This Sₙ2 reaction involves treating an alcohol with a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces the bromide from this compound. libretexts.org To synthesize an unsymmetrical ether, it is generally preferable for the less sterically hindered partner to be the alkyl halide, making this compound a suitable electrophile for reaction with primary or secondary alkoxides. youtube.comyoutube.com
Esters: Esters can be prepared by reacting this compound with a carboxylate salt (R-COO⁻Na⁺) in an Sₙ2 reaction. The carboxylate anion acts as a nucleophile, displacing the bromide to form the corresponding ester. This method is used in the synthesis of various cyclohexane-based ester derivatives, which can have applications as sensates in consumer products. google.com
Table 2: Derivatization Reactions
| Target Compound Class | Reagent(s) | Key Reaction Type |
|---|---|---|
| Alcohol | NaOH or H₂O | Nucleophilic Substitution (Sₙ2 or Sₙ1) |
| Ether | R-O⁻Na⁺ (Alkoxide) | Williamson Ether Synthesis (Sₙ2) |
| Ester | R-COO⁻Na⁺ (Carboxylate) | Nucleophilic Substitution (Sₙ2) |
| Amine | 1. NaN₃; 2. LiAlH₄ | Sₙ2 then Reduction |
| Carboxylic Acid | 1. Mg or Li; 2. CO₂; 3. H₃O⁺ | Grignard/Organolithium Formation then Carboxylation |
Role in the Synthesis of Complex Organic Molecules with Cyclohexane (B81311) Scaffolds
The cyclohexane ring is a prevalent structural motif in many natural products and pharmaceutically active compounds. mdpi.com this compound serves as an important building block for constructing such complex molecules by providing a cyclohexane scaffold functionalized with a reactive three-carbon chain.
The synthetic transformations detailed above (coupling reactions, formation of amines, ethers, etc.) allow for the elaboration of the (propan-2-yl)cyclohexane unit. For example, a Suzuki or Negishi coupling could attach this scaffold to a complex aromatic or heterocyclic core. nih.gov Subsequent functional group manipulations on the other part of the newly formed molecule can lead to the total synthesis of natural products or novel drug candidates. The ability to form C-C bonds, introduce heteroatoms, and create a variety of functional derivatives makes this compound a versatile tool for medicinal and materials chemists aiming to create complex structures built upon a cyclohexane framework. libretexts.orgyoutube.comnih.gov
Future Research Directions and Emerging Trends in Brominated Cyclohexane Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional methods for the bromination of cyclohexanes often involve the use of hazardous reagents like molecular bromine and harsh reaction conditions. washington.edunih.gov Consequently, a significant area of future research is dedicated to the development of greener and more sustainable synthetic protocols.
A promising approach involves the in-situ generation of bromine or other brominating agents, which minimizes the risks associated with handling and transporting toxic chemicals. nih.gov For instance, the reaction of an oxidant like sodium hypochlorite (B82951) with hydrobromic acid or potassium bromide can produce bromine in a continuous flow system, which is then immediately used for the bromination of a substrate. nih.gov This method has been successfully applied to the polybromination of alkenes and aromatic substrates, offering high yields and a safer reaction environment. nih.gov
Furthermore, the exploration of alternative bromine sources and catalytic systems is a key trend. This includes the use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator for allylic bromination. researchgate.net The development of novel catalysts that can facilitate bromination reactions with higher selectivity and efficiency under milder conditions is an active area of investigation. The goal is to design synthetic routes that are not only safer but also more atom-economical and produce less waste.
Exploration of New Reactivity Modes and Catalytic Transformations
Beyond their role as intermediates in organic synthesis, researchers are actively exploring new reactivity modes of brominated cyclohexanes. This includes investigating their participation in novel catalytic transformations and their potential as precursors to complex molecular architectures.
One area of interest is the study of radical reactions involving brominated cyclohexanes. researchgate.net Understanding the kinetics and mechanisms of these reactions, including the role of reversible hydrogen abstraction, is crucial for controlling the product distribution and developing new synthetic applications. researchgate.net For example, the relative rates of bromine atom abstraction from different substrates can be influenced by factors such as cage effects in solution-phase reactions. researchgate.net
The development of new catalytic systems that can activate the C-Br bond in brominated cyclohexanes is another important research direction. This could lead to novel cross-coupling reactions, allowing for the efficient formation of new carbon-carbon and carbon-heteroatom bonds. The use of palladium catalysts in Suzuki-Miyaura reactions of brominated aromatic compounds is well-established, and similar strategies could be adapted for brominated cyclohexanes. mdpi.com
Advanced Computational Predictions for Complex Reaction Systems
Computational chemistry has emerged as a powerful tool for understanding and predicting the outcomes of complex chemical reactions. researchgate.netcam.ac.ukpeerj.com In the context of brominated cyclohexane (B81311) chemistry, advanced computational methods are being employed to elucidate reaction mechanisms, predict reactivity and selectivity, and guide the design of new experiments.
Density Functional Theory (DFT) calculations are frequently used to model reaction pathways and transition states. researchgate.netpeerj.com These calculations can provide valuable insights into the stereochemical outcome of reactions, such as the anti-addition of bromine to cyclohexene. pbworks.com For instance, computational studies can help rationalize the formation of specific stereoisomers by analyzing the energies of different intermediates and transition states. pbworks.com
Moreover, computational models can be used to predict the properties of novel brominated compounds and assess their synthetic accessibility. peerj.com By simulating the reaction of a precursor molecule, researchers can determine whether the desired product is likely to form under a given set of conditions. This predictive capability can significantly accelerate the discovery of new molecules with interesting properties and applications.
Table 1: Application of Computational Methods in Brominated Cyclohexane Chemistry
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Provides information on transition state geometries and energies, helping to understand reaction pathways. researchgate.netpeerj.com |
| Ab initio calculations | Prediction of reactivity and selectivity | Can be used to calculate activation energies and thermodynamic properties of reactions, aiding in the prediction of product distributions. researchgate.net |
| Molecular Mechanics (MM) | Conformational analysis | Helps in understanding the stereochemical preferences of reactants and intermediates. cam.ac.uk |
| ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) | Study of large and flexible systems | Allows for the combination of high-level quantum mechanics with lower-level molecular mechanics to model complex systems. cam.ac.uk |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical reactions are performed, offering advantages such as improved safety, efficiency, and scalability. fu-berlin.deflinders.edu.aud-nb.infobeilstein-journals.org The integration of these technologies into the synthesis of brominated cyclohexanes is a major emerging trend.
Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. flinders.edu.aumdpi.com They are particularly well-suited for handling hazardous reagents like bromine, as the small reaction volumes minimize the risks associated with accidental releases. nih.gov The in-situ generation of brominating agents in a flow reactor is a prime example of how this technology can enhance the safety and sustainability of bromination reactions. nih.gov
Automated synthesis platforms, often coupled with flow chemistry, enable the rapid optimization of reaction conditions and the synthesis of libraries of compounds. fu-berlin.ded-nb.info These systems can be programmed to perform multi-step syntheses, including purification and analysis, with minimal human intervention. fu-berlin.deflinders.edu.au This high-throughput approach can significantly accelerate the discovery of new brominated cyclohexanes with desired properties.
Stereochemical Control in Complex Synthetic Targets
The stereochemistry of a molecule plays a critical role in determining its biological activity and physical properties. rijournals.com Therefore, achieving precise stereochemical control in the synthesis of complex molecules containing brominated cyclohexane moieties is a significant challenge and an active area of research. pbworks.comrijournals.comelectronicsandbooks.com
The addition of bromine to cyclohexene, for example, typically proceeds via an anti-addition mechanism, resulting in the formation of a trans-1,2-dibromocyclohexane. pbworks.com However, the presence of neighboring groups on the cyclohexane ring can influence the stereochemical outcome of the reaction. electronicsandbooks.com These neighboring group participation effects can be exploited to direct the reaction towards the formation of a specific stereoisomer.
Researchers are also exploring the use of chiral catalysts and auxiliaries to achieve enantioselective bromination reactions. rijournals.com The development of new methods for asymmetric bromination would be a major breakthrough, enabling the synthesis of enantiomerically pure brominated cyclohexanes for applications in medicinal chemistry and materials science. rijournals.com The ability to control the three-dimensional arrangement of atoms in these molecules is essential for the design of new drugs and functional materials. rijournals.com
Q & A
Q. Methodological
- NMR : <sup>1</sup>H NMR shows a doublet for the brominated CH₂ group (δ 3.4–3.6 ppm) and multiplet splitting for cyclohexane protons (δ 1.2–2.1 ppm). <sup>13</sup>C NMR confirms bromine’s electronegative effect (C-Br at δ 35–40 ppm).
- GC-MS : Molecular ion peak at m/z 204 (C₉H₁₅Br⁺) with fragmentation patterns (e.g., loss of Br• at m/z 125) .
How can researchers resolve contradictions in reported reaction yields or selectivity for this compound?
Advanced
Contradictions often stem from trace moisture (hydrolysis to alcohols) or light exposure (radical side reactions). Systematic replication under inert atmospheres (N₂/Ar) and rigorous drying of solvents/subsrates is critical. Statistical Design of Experiments (DoE) can identify key variables (e.g., initiator concentration in radical reactions) .
What safety protocols are essential when handling this compound in high-temperature reactions?
Methodological
The compound is classified as H226 (flammable liquid). Use explosion-proof equipment, avoid open flames, and conduct reactions in fume hoods with spark-resistant tools. Emergency protocols include immediate ethanol rinsing for skin contact and activated charcoal administration for ingestion .
How is this compound applied in polymer science, and what properties does it impart to materials?
Advanced
As a crosslinking agent, it enhances thermal stability in epoxy resins (TGA shows 10–15% higher decomposition onset vs. non-brominated analogs). The bulky cyclohexane group reduces polymer crystallinity, improving flexibility in elastomers .
What computational tools are available to model the compound’s interactions in catalytic systems?
Advanced
PubChem’s 3D conformer database (CID: [retrieve from PubChem]) and Gaussian-based DFT simulations predict binding affinities in catalytic cycles (e.g., Suzuki-Miyaura coupling). Solvation models (COSMO-RS) assess solvent effects on reaction barriers .
How can researchers troubleshoot low yields in the synthesis of this compound?
Methodological
Common issues include:
- Incomplete bromination : Increase NBS equivalents or reaction time.
- Side-product formation : Lower reaction temperature (0–10°C) to suppress elimination.
- Purification losses : Optimize column chromatography solvent polarity (test hexane:EtOAc 9:1 to 4:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
